Kinase Selectivity: BI-853520 Hits 4/262 Kinases vs. PF-562271 Hits 15/37 in Panel Screening
BI-853520 exhibits superior broad-panel kinase selectivity compared to the clinically evaluated FAK inhibitor PF-562271. When screened against a panel of 262 kinases at 1000 nM (FRET-based assay), BI-853520 inhibited only 4 kinases by ≥50% (FER IC50=903 nM, FES IC50=1040 nM, PAK7 IC50>10,000 nM, PYK2 IC50=2000 nM) [1]. In contrast, PF-562271 hit 15 out of 37 kinases tested in a comparable screen, indicating a substantially broader off-target profile [1]. Critically, BI-853520 shows >50,000-fold selectivity for FAK over the closely related kinase PYK2 in the DELFIA assay, whereas PF-562271 inhibits PYK2 with an IC50 of only 22 nM, representing a mere 11-fold selectivity window [1].
| Evidence Dimension | Broad-panel kinase selectivity (number of kinases inhibited ≥50% at 1000 nM / total kinases screened) |
|---|---|
| Target Compound Data | 4/262 kinases hit (FER IC50=903 nM; FES IC50=1040 nM; PAK7 IC50>10,000 nM; PYK2 IC50=2000 nM in Z'-LYTE); PYK2 IC50 >50,000 nM in DELFIA |
| Comparator Or Baseline | PF-562271: 15/37 kinases hit; PYK2 IC50=22 nM (DELFIA), 48 nM (Z'-LYTE) |
| Quantified Difference | 4 vs. 15 kinases hit; PYK2 IC50 >50,000 nM (BI-853520) vs. 22 nM (PF-562271) → >2,000-fold difference in PYK2 selectivity |
| Conditions | FRET-based Z'-LYTE assay at 1000 nM inhibitor concentration; DELFIA immunoassay for FAK/PYK2; recombinant kinase domains |
Why This Matters
This level of selectivity reduces off-target pharmacology and provides a cleaner tool compound for mechanistic studies, reducing the risk of confounding phenotypes from PYK2 or CDK inhibition that plague less selective FAK inhibitors.
- [1] Hirt, C. K., et al. (2018). Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype. Oncogenesis, 7(2), 21. Table 1 and Results, lines 100-122. View Source
